Xanthine, 7-methoxy-1,3,8-trimethyl-
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Overview
Description
Xanthine, 7-methoxy-1,3,8-trimethyl- is a derivative of xanthine, a purine-based alkaloid. Xanthines are known for their stimulant effects and are found in various natural sources such as tea, coffee, and cocoa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1,3,8-trimethylxanthine typically involves the modification of xanthine through selective methylation. The process may include the following steps:
Selective Methylation: Methylation of xanthine at the 1, 3, and 8 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group at the 7 position using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: Xanthine derivatives can undergo oxidation reactions, often involving the conversion of xanthine to uric acid.
Reduction: Reduction reactions can be used to convert xanthine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as methylation and methoxylation, are commonly used to modify the xanthine scaffold.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, dimethyl sulfate.
Methanol: For methoxylation reactions.
Acid Catalysts: Strong acids like sulfuric acid or hydrochloric acid for methoxylation.
Major Products Formed:
Uric Acid: From oxidation reactions.
Amines: From reduction reactions.
Methylated Xanthines: From substitution reactions.
Scientific Research Applications
Chemistry: Xanthine derivatives are used as intermediates in the synthesis of various pharmaceuticals and research chemicals. Biology: These compounds are studied for their biological activities, including their effects on adenosine receptors and phosphodiesterase enzymes. Medicine: Xanthine derivatives have been explored for their potential therapeutic applications, such as bronchodilators, anti-inflammatory agents, and treatments for respiratory conditions. Industry: Xanthine derivatives are used in the food and beverage industry as additives and flavor enhancers.
Mechanism of Action
The mechanism by which 7-methoxy-1,3,8-trimethylxanthine exerts its effects involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This can result in various physiological effects, such as bronchodilation and anti-inflammatory actions.
Molecular Targets and Pathways:
Phosphodiesterase Enzymes: Inhibition of these enzymes increases cyclic AMP levels.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar effects on adenosine receptors.
Theobromine (3,7-dimethylxanthine): Another xanthine derivative with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory conditions.
Uniqueness: 7-methoxy-1,3,8-trimethylxanthine is unique due to its specific substitution pattern, which may confer different biological activities compared to other xanthine derivatives.
Properties
CAS No. |
1018-54-8 |
---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
7-methoxy-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-5-10-7-6(13(5)16-4)8(14)12(3)9(15)11(7)2/h1-4H3 |
InChI Key |
VSVRDOURTVSTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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